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Compound of Interest

Compound Name: Citronellyl Acetate

Cat. No.: B7772113

An In-depth Technical Guide for Researchers and Scientists

Citronellyl acetate, a monoterpenoid ester, is a key component in the fragrance and flavor
industries, prized for its fresh, rosy, and fruity aroma.[1][2][3][4] For researchers, scientists, and
professionals in drug development, a thorough understanding of its chemical structure is
paramount. This guide provides a comprehensive analysis of the spectroscopic data of
citronellyl acetate, offering insights into its molecular architecture through Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Molecular Blueprint: An Overview of
Spectroscopic Analysis

Spectroscopic techniques are indispensable tools in modern chemistry, allowing for the
elucidation of molecular structures by observing the interaction of molecules with
electromagnetic radiation. For a molecule like citronellyl acetate (C12H2202), with a molecular
weight of approximately 198.30 g/mol , these methods provide a detailed "fingerprint,"
confirming its identity and purity.[5][6][7]

The IUPAC name for citronellyl acetate is 3,7-dimethyloct-6-enyl acetate.[5] This structure
contains several key features that are readily identifiable by spectroscopic methods: an acetate
ester group, a carbon-carbon double bond, and several methyl and methylene groups.

The general workflow for the spectroscopic analysis of citronellyl acetate is outlined below:
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Caption: Workflow for the Spectroscopic Analysis of Citronellyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution. It provides detailed information about the chemical environment of
individual protons (*H NMR) and carbon atoms (3C NMR).

Experimental Protocol: A General Approach

o Sample Preparation: A small amount of citronellyl acetate is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), to a concentration of approximately 5-10 mg/mL. The
use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the
analyte's signals.

o Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR
spectrometer. For 1H NMR, data is typically acquired at frequencies ranging from 90 to 900
MHz.[8][9] For 3C NMR, frequencies are typically in the range of 25 to 225 MHz.[5][10][11]
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o Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to
generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and
referenced. For H NMR, the residual solvent peak (CHCIs at 7.26 ppm) is often used as an
internal reference. For 13C NMR, the CDCIs triplet (at 77.16 ppm) is used.

'H NMR Spectroscopy: A Proton's Perspective

The *H NMR spectrum of citronellyl acetate provides a wealth of information about the
number of different types of protons, their chemical environment, and their proximity to other
protons.

Table 1: *H NMR Spectroscopic Data of Citronellyl Acetate in CDCIs

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
~5.10 t 1H =CH- (C6-H)
~4.08 t 2H -CH2-O- (C1-H)
~2.04 s 3H -C(=0)-CHs (C12-H)
-CHz- (C2, C4, CbH), -
~1.95-1.10 m 7H
CH- (C3)
~1.68 s 3H =C(CHs)- (C9-H)
~1.60 s 3H =C(CHs)- (C10-H)
~0.90 d 3H -CH(CHs)- (C8-H)

Data sourced from various public databases.[8][9][12][13]
Interpretation of the *H NMR Spectrum:

e The triplet at approximately 5.10 ppm is characteristic of the vinylic proton on the C6-C7
double bond, coupled to the adjacent methylene protons at C5.

e The triplet around 4.08 ppm corresponds to the two protons on the carbon adjacent to the
ester oxygen (C1), indicating coupling with the neighboring methylene group (C2).
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e Asharp singlet at 2.04 ppm with an integration of 3H is a classic signature of the methyl
protons of the acetate group.

e The complex multiplet between 1.95 and 1.10 ppm arises from the overlapping signals of the
methylene and methine protons in the aliphatic chain.

e The two singlets at approximately 1.68 and 1.60 ppm are assigned to the two methyl groups
attached to the double bond (C9 and C10). Their distinct chemical shifts suggest they are in
different chemical environments.

e The doublet at around 0.90 ppm is characteristic of the methyl group attached to the chiral
center at C3, coupled to the single proton on that carbon.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

The 13C NMR spectrum provides information on the number of non-equivalent carbon atoms
and their chemical environments.

Table 2: 3C NMR Spectroscopic Data of Citronellyl Acetate in CDCIs
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Chemical Shift (ppm) Assighment
171.01 C=0 (C11)
131.23 =C(CH3)2 (C7)
124.66 =CH- (C6)
63.00 -CH2-O- (C1)
37.06 -CH2- (C2)
35.55 -CHz- (C4)
29.57 -CH- (C3)
25.70 =C(CHs)- (C9)
25.46 -CH2- (C5)
20.93 -C(=0)-CHs (C12)
19.47 -CH(CHs3)- (C8)
17.64 =C(CHs)- (C10)

Data sourced from PubChem.[5]

Interpretation of the 13C NMR Spectrum:

The signal at 171.01 ppm is characteristic of the carbonyl carbon of the ester group.

The two signals in the olefinic region, at 131.23 ppm and 124.66 ppm, correspond to the two

carbons of the double bond (C7 and C6, respectively).

The signal at 63.00 ppm is assigned to the carbon atom bonded to the ester oxygen (C1).

The remaining signals in the aliphatic region correspond to the various methylene, methine,

and methyl carbons in the molecule, consistent with the structure of citronellyl acetate.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific
functional groups in a molecule.

Experimental Protocol: A General Approach

o Sample Preparation: For a liquid sample like citronellyl acetate, the spectrum can be
obtained directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an
Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared light is
passed through it. The instrument measures the amount of light absorbed at each frequency.

» Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus
wavenumber (cm™?).

Table 3: Key IR Absorption Bands for Citronellyl Acetate

Wavenumber (cm~?) Intensity Functional Group
~2960-2850 Strong C-H (alkane) stretching
~1740 Strong C=0 (ester) stretching
~1670 Medium C=C (alkene) stretching
~1240 Strong C-O (ester) stretching

Data sourced from various public databases.[5][13][14]
Interpretation of the IR Spectrum:

e The strong, sharp absorption band around 1740 cm~1 is a definitive indication of the carbonyl
(C=0) stretching vibration of the ester functional group.
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The strong absorptions in the 2960-2850 cm~* region are due to the C-H stretching
vibrations of the numerous sp3-hybridized carbons in the molecule.

The medium intensity band around 1670 cm~? is characteristic of the C=C stretching
vibration of the alkene group.

The strong band at approximately 1240 cm~1 is attributed to the C-O stretching vibration of
the ester linkage.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight of the compound

and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: A General Approach

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
where it is vaporized.

lonization: The vaporized molecules are ionized, most commonly by electron ionization (El).
In El, high-energy electrons bombard the molecules, causing them to lose an electron and
form a positively charged molecular ion (M*e).

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Table 4: Key Mass Spectral Data for Citronellyl Acetate
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miz Relative Intensity Interpretation

198 Low Molecular ion [M]*e

138 Moderate [M - CH3sCOOH]*e

123 High [M - CH3COOH - CHs]*e
95 High Further fragmentation
81 High Further fragmentation
69 Very High Isoprenyl fragment

43 High [CH3CO]J* (acetyl cation)

Data sourced from various public databases.[5][15][16][17]
Interpretation of the Mass Spectrum:
e The molecular ion peak at m/z 198 confirms the molecular weight of citronellyl acetate.

o A common fragmentation pathway for esters is the loss of the acyl group or the alkoxy group.
The peak at m/z 43 corresponds to the acetyl cation [CH3CO]*.

» A significant peak is often observed at m/z 138, corresponding to the loss of acetic acid (60
Da) from the molecular ion via a McLafferty rearrangement.

o Further fragmentation of the [M - CH3zCOOH]*+ ion by loss of a methyl group (15 Da) leads to
the peak at m/z 123.

e The base peak (most intense peak) is often at m/z 69, which can be attributed to the stable
isoprenyl cation formed through cleavage and rearrangement of the carbon chain.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous
structural characterization of citronellyl acetate. 'H and 3C NMR spectroscopy reveal the
detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional
groups (ester and alkene), and mass spectrometry determines the molecular weight and
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provides valuable information about the molecule's fragmentation patterns. This multi-faceted
spectroscopic approach is fundamental for ensuring the identity, purity, and quality of this
important fragrance and flavor compound in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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